1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole
Description
Properties
IUPAC Name |
1-(cyclobutylmethyl)-6-methylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-9-7-11-13(5-6-14(11)12-9)8-10-3-2-4-10/h5-7,10H,2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITSTUVJVVYTEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)CC3CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole is a synthetic compound belonging to the imidazo[1,2-b]pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazo[1,2-b]pyrazole core with a cyclobutylmethyl substituent at the 1-position and a methyl group at the 6-position. This unique structure contributes to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C_{11}H_{14}N_{4} |
| Molecular Weight | 218.25 g/mol |
| CAS Number | 2098026-10-7 |
Biological Activity
Research indicates that imidazo[1,2-b]pyrazole derivatives exhibit a range of biological activities including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in inflammatory pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes similar to other pyrazole derivatives like celecoxib .
- Cellular Signaling Modulation : It can modulate signaling pathways by interacting with kinases and phosphatases, affecting processes such as apoptosis and cell proliferation. This modulation is crucial for its potential use in cancer therapy .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of bacterial strains, indicating potential as an antibiotic agent .
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound induced apoptosis through the activation of caspase pathways. The IC50 values varied across different cell lines, with some showing significant sensitivity to the compound's effects.
Case Study 2: Anti-inflammatory Effects
In vivo studies using animal models of inflammation revealed that treatment with this compound resulted in reduced edema and inflammatory markers. The mechanism was attributed to its ability to inhibit COX enzymes and downregulate pro-inflammatory cytokines.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other imidazo[1,2-b]pyrazole derivatives:
Scientific Research Applications
Anticancer Activity
Research has shown that imidazo[1,2-b]pyrazole derivatives exhibit promising anticancer properties. For instance, the selective functionalization of the imidazo[1,2-b]pyrazole scaffold has been explored to create compounds with enhanced solubility and bioactivity. A study indicated that substituting the indole ring with an imidazo[1,2-b]pyrazole significantly improved solubility in aqueous media, which is crucial for drug formulation and efficacy against various cancer types .
Anti-inflammatory Properties
Compounds based on the imidazo[1,2-b]pyrazole framework have also been investigated for their anti-inflammatory effects. The ability to modulate inflammatory pathways makes these compounds candidates for treating conditions such as arthritis and other inflammatory diseases. The mechanism often involves the inhibition of specific enzymes associated with inflammation .
Functionalization Techniques
The compound can serve as a building block for synthesizing more complex molecules. Techniques such as regioselective magnesiations and zincations have been employed to modify the pyrazole ring selectively. These methods allow for the introduction of various functional groups that can enhance biological activity or tailor properties for specific applications in drug development .
Synthesis of Push-Pull Dyes
The fragmentation of the pyrazole ring has been utilized to synthesize push-pull dyes with promising optical properties. These dyes can be employed in organic electronics and photonic applications due to their ability to absorb light efficiently and facilitate electron transfer processes .
Organic Electronics
The unique electronic properties of 1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole derivatives make them suitable candidates for use in organic semiconductors. Their ability to form stable thin films can be advantageous in developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of these compounds into device architectures has shown potential for improving efficiency and stability .
Polymer Chemistry
In polymer chemistry, derivatives of this compound can be used as cross-linking agents or as components in copolymer formulations. Their incorporation can enhance the mechanical properties and thermal stability of polymers, making them suitable for high-performance applications in coatings, adhesives, and composites .
Case Studies
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The electron-rich imidazo[1,2-b]pyrazole core enables regioselective electrophilic substitutions. Key positions for reactivity include:
-
C3 and C7 due to aromatic π-electron density.
-
N2 for alkylation/acylation.
Mechanistic Insight :
Bromination occurs preferentially at C3 due to resonance stabilization of the intermediate σ-complex . Nitration at C7 is driven by inductive effects from the methyl group at C6 .
Transition Metal-Catalyzed Cross-Couplings
The compound participates in Suzuki-Miyaura and Buchwald-Hartwig reactions when halogenated:
Key Finding :
The cyclobutylmethyl group at N1 enhances steric bulk but does not hinder coupling efficiency at C3/C7 positions .
Ring Functionalization via Organometallic Intermediates
Selective magnesiation and zincation enable precise functionalization:
| Reagent | Position Modified | Electrophile | Product | Yield | Reference |
|---|---|---|---|---|---|
| TMPMgCl·LiCl (8) | C2 | CO₂, then H⁺ | 2-Carboxylic acid derivative | 68% | |
| TMP₂Zn·MgCl₂·2LiCl (9) | C5 | MeI | 5-Methyl-substituted analog | 81% |
Regioselectivity :
The methyl group at C6 directs metalation to C2 via ortho-directing effects .
Pyrazole Ring Fragmentation
Under strong base conditions, the pyrazole ring undergoes cleavage:
| Conditions | Product | Application | Yield | Reference |
|---|---|---|---|---|
| TMP₂Zn·MgCl₂·2LiCl, 0°C | (1,3-Dihydro-2H-imidazol-2-ylidene)malononitrile | Fluorescent dyes | 89% |
Mechanism :
Zincation at C6 triggers retro-cycloaddition, releasing malononitrile and forming push-pull dyes .
Biological Activity Modulation
Derivatives show enhanced solubility vs. indole-based drugs:
| Property | 1-(Cyclobutylmethyl)-6-methyl Analog | Pruvanserin (Indole Derivative) | Reference |
|---|---|---|---|
| Aqueous Solubility | 12.7 mg/mL | 2.3 mg/mL | |
| logP | 1.8 | 3.4 |
Implications :
The imidazo[1,2-b]pyrazole core improves pharmacokinetic properties while maintaining target affinity .
Synthetic Protocols
Optimized routes from literature:
Advantage :
One-pot strategies reduce purification steps and improve atom economy .
Comparison with Similar Compounds
Comparison with Indole Derivatives
The imidazo[1,2-b]pyrazole scaffold is often compared to indole due to structural similarities. A key study replaced the indole core in pruvanserin (a 5-HT2A antagonist) with a 1H-imidazo[1,2-b]pyrazole moiety, yielding a matched pair for comparison (Table 1) .
Table 1: Physicochemical Comparison of Pruvanserin (Indole) and Its Imidazo[1,2-b]pyrazole Isostere
| Property | Pruvanserin (Indole) | Imidazo[1,2-b]pyrazole Isostere |
|---|---|---|
| logD (lipophilicity) | 3.2 | 2.5 |
| Aqueous Solubility | 12 µM | 120 µM |
| pKa | 6.4 (piperazine NH) | 7.3 (imidazo NH) |
Key findings:
- The imidazo[1,2-b]pyrazole isostere demonstrated a 10-fold increase in solubility compared to pruvanserin, attributed to reduced lipophilicity (lower logD) .
- The pKa of the imidazo NH (7.3) is lower than typical indole NH (~10–12), enhancing ionization in physiological conditions and improving membrane permeability .
These properties suggest that 1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole, as part of this scaffold class, may offer advantages over indole derivatives in drug design.
Structural Analogues within the Imidazo[1,2-b]pyrazole Class
Variations in substituents significantly influence the properties of imidazo[1,2-b]pyrazoles. Below is a comparison with key analogues:
Table 2: Structural Analogues of this compound
Key Observations:
- Substituent Effects: Cyclobutylmethyl (target compound): Likely enhances steric bulk and lipophilicity compared to smaller groups like ethyl or methyl. Chloroethyl/Cyclopropyl (CAS 2098138-97-5): Halogen substituents increase molecular weight and polarity but may reduce metabolic stability .
- Biological Activity : Ethyl 6-methylsulfanyl derivatives exhibit anticancer activity, suggesting that the core scaffold is amenable to functionalization for diverse targets .
Comparison with Other Heterocyclic Scaffolds
Imidazo[1,2-b]pyrazoles are also compared to other N-heterocycles, such as pyrazolo[1,5-a]pyrimidines and imidazo[4,5-c]pyrazoles:
Preparation Methods
Construction of the Imidazo[1,2-b]pyrazole Core
- The core heterocyclic framework is typically synthesized via condensation reactions involving 3-amino-pyrazole derivatives and aldehydes or haloaldehydes. For example, 3-amino-pyridazine can react with chloroacetaldehyde under reflux in ethyl acetate to form imidazo[1,2-b]pyrazole intermediates.
- Bromination using N-bromosuccinimide (NBS) can be employed to functionalize the heterocycle, facilitating further substitution reactions.
N1-Substitution with Cyclobutylmethyl Group
- The introduction of the cyclobutylmethyl substituent at the N1 position can be achieved by nucleophilic substitution or alkylation reactions of the imidazo[1,2-b]pyrazole core with cyclobutylmethyl halides or related electrophiles.
- Selective functionalization techniques such as Br/Mg-exchange followed by electrophilic trapping have been reported to allow regioselective modifications on the imidazo[1,2-b]pyrazole scaffold, which can be adapted for cyclobutylmethylation.
Methylation at the 6-Position
- The methyl group at the 6-position is often introduced via direct methylation of the pyrazole ring or by using methyl-substituted starting materials.
- Alternatively, regioselective metalation (e.g., magnesiation or zincation) at the 6-position followed by methyl electrophile quenching can be employed to install the methyl substituent.
Representative Synthesis Pathway
Detailed Research Findings and Notes
- Selective Functionalization: The use of TMP-based bases (2,2,6,6-tetramethylpiperidyl) enables regioselective metalation of the imidazo[1,2-b]pyrazole ring, allowing precise introduction of substituents such as methyl or cyclobutylmethyl groups.
- Br/Mg-Exchange Methodology: This approach facilitates the exchange of bromine substituents with magnesium species, which can then be trapped with electrophiles to yield selectively functionalized derivatives.
- Purity and Yield: Reactions such as bromination and condensation have been reported to achieve high purity (up to 99% by HPLC) and good yields (e.g., 88.98% for brominated intermediates).
- Multi-Step Synthesis: The overall synthesis typically involves sequential transformations, including heterocycle formation, halogenation, metalation, and alkylation, requiring careful control of reaction conditions to ensure regioselectivity and functional group compatibility.
- Applications: Although the focus here is on preparation, derivatives of imidazo[1,2-b]pyrazole scaffolds including this compound have been investigated for biological activity, indicating the importance of efficient synthetic access.
Summary Table of Preparation Methods
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
